酞菁

描述

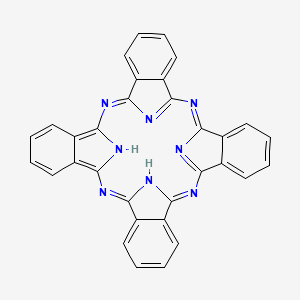

Phthalocyanine (H2Pc) is a large, aromatic, macrocyclic, organic compound with the formula (C8H4N2)4H2. It is of theoretical or specialized interest in chemical dyes and photoelectricity . It is composed of four isoindole units linked by a ring of nitrogen atoms . The molecule has a two-dimensional geometry and a ring system consisting of 18 π-electrons . The extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments .

Synthesis Analysis

Phthalocyanines can be synthesized starting with phthalic anhydride, phthalimide, or phthalonitrile to enable the synthesis of phthalocyanines in a single-step reaction . New phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis

Phthalocyanine is a macrocyclic compound having an alternating nitrogen atom-carbon atom ring structure . The molecule is able to coordinate hydrogen and metal cations in its center by coordinate bonds with the four isoindole nitrogen atoms . The central atoms can carry additional ligands .Chemical Reactions Analysis

Applications of phthalocyanines (Pcs) in electrocatalysis—including the oxygen reduction reaction (ORR), the carbon dioxide reduction reaction (CO2RR), the oxygen evolution reaction (OER), and the hydrogen evolution reaction (HER)—have attracted considerable attention recently .Physical And Chemical Properties Analysis

Phthalocyanine and derived metal complexes (MPc) tend to aggregate and, thus, have low solubility in common solvents . Benzene at 40 °C dissolves less than a milligram of H2Pc or CuPc per litre . Many phthalocyanine compounds are, thermally, very stable and do not melt but can be sublimed .科学研究应用

功能发色团

酞菁 (Pc) 由于其优异的光学和电化学性质,已被用作各种领域的官能团分子 . 它是一种传统的染料,呈现鲜艳的蓝色或绿色 . 以 Pc 结构为基础,创造出新型的 π 共轭体系,以进一步开发独特的性质,一直是重中之重 .

催化剂

酞菁已应用于工业和医疗应用的各个领域,其中之一是作为催化剂 . 其独特的电化学性质使其适合此应用 .

除臭剂

酞菁的另一个有趣应用是在除臭剂中 . 它的化学性质使其可以用于此 .

光盘

酞菁已被用于光盘的生产 . 其优异的光学性质使其成为这种用途的理想选择 .

光动力疗法

酞菁已被用于光动力疗法 . 这是一种使用光激活光敏剂的治疗方法,在这种情况下,光敏剂是酞菁 .

半导体

酞菁已被用于半导体的生产 . 其独特的电化学性质使其适合此应用 .

太阳能电池

酞菁已被用于太阳能电池的生产 . 其优异的光学性质和吸收光的能力使其成为这种用途的理想选择 .

非线性光学

酞菁已被用于非线性光学 . 这是光学的一个分支,研究光在非线性介质中的行为,其中极化密度 P 对光的电场 E 作出非线性响应 .

作用机制

Target of Action

Phthalocyanine is a large, aromatic, macrocyclic, organic compound . It is composed of four isoindole units linked by a ring of nitrogen atoms . The primary targets of Phthalocyanine are the various biochemical and physical processes where it acts as a functional molecule due to its excellent optical and electrochemical properties . These processes include photovoltaics, photodynamic therapy, nanoparticle construction, and catalysis .

Mode of Action

Phthalocyanine interacts with its targets primarily through its 18 π-electron aromatic cloud delocalized over an arrangement of alternated carbon and nitrogen atoms . This extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . The electrochemical properties of Phthalocyanine make them effective electron-donors and -acceptors .

Biochemical Pathways

Phthalocyanine affects various biochemical pathways due to its efficient electron transfer abilities . The central cavity of Phthalocyanine is known to be capable of accommodating different elemental ions, including hydrogens (metal-free Phthalocyanine, H2-PC). A Phthalocyanine containing one or two metal ions is called a metal Phthalocyanine (M-PC) . These variations in the central cavity allow Phthalocyanine to interact with different biochemical pathways.

Pharmacokinetics

Phthalocyanine and its derived metal complexes tend to aggregate and thus have low solubility in common solvents . Phthalocyanine dissolves easily in sulfuric acid due to the protonation of the nitrogen atoms bridging the pyrrole rings . . These properties impact the bioavailability of Phthalocyanine.

Result of Action

The molecular and cellular effects of Phthalocyanine’s action are primarily due to its strong absorption in the visible region . This absorption is due to the 18 π-electron aromatic conjugated system found in its molecular structure . Phthalocyanine has been found to have very strong anticancer and antioxidant action against all cell lines .

Action Environment

The action, efficacy, and stability of Phthalocyanine are influenced by environmental factors. For instance, the formation of thin films of Phthalocyanine is affected by physical vapor deposition and solution processing . The nucleation and growth of crystallites, thermodynamic and kinetic considerations, and effects of deposition parameters all influence the properties of Phthalocyanine thin films . These factors ultimately govern the performance of Phthalocyanine in its various applications.

安全和危害

Phthalocyanine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Silicon phthalocyanines (SiPcs) possess two additional axial bonds which reduce aggregation in solution and can be synthetically tailored, thereby creating further scope for modulation of optical, chemical and electronic properties . They have great potential for application in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics and photocatalysis .

属性

IUPAC Name |

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQIEDJGQAUEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27290-25-1 | |

| Record name | 29H,31H-Phthalocyanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025906 | |

| Record name | 29H,31H-Phthalocyanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] | |

| Record name | 29H,31H-Phthalocyanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

574-93-6 | |

| Record name | Phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29H,31H-Phthalocyanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 29H,31H-Phthalocyanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29H,31H-phthalocyanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT BLUE 16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5PUF4VLGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALOCYANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

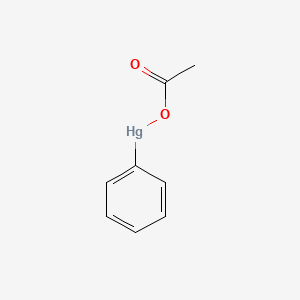

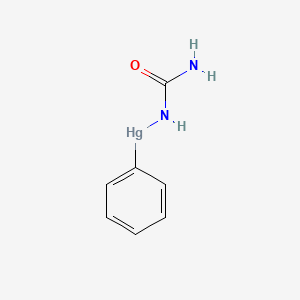

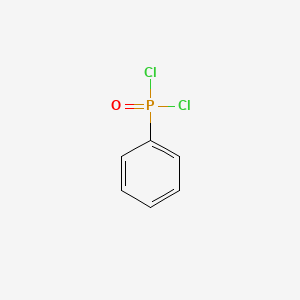

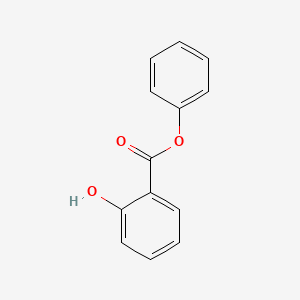

Feasible Synthetic Routes

Q & A

A: Phthalocyanines are macrocyclic compounds consisting of four isoindole units linked together by nitrogen atoms. They possess a highly conjugated system, giving them intense color and unique optical properties. They can exist as free bases or complexed with a central metal ion. [, ]

ANone: Common techniques include:

- UV-Vis Spectroscopy: Identifies characteristic absorption bands in the visible and near-infrared regions, often revealing aggregation behavior. [, , , , , , , ]

- FT-IR Spectroscopy: Detects characteristic functional groups, such as C-H, C≡N, and metal-ligand vibrations. [, , , ]

- NMR Spectroscopy: Provides information on the structure and environment of protons (1H NMR) and carbons (13C NMR) in the molecule. [, , , , ]

- Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , , ]

A: Introducing bulky or long-chain substituents, such as alkyl, alkoxy, or oligo(ethyleneoxy) groups, disrupts the π-π stacking interactions between phthalocyanine rings, leading to enhanced solubility in organic solvents. [, , , , , ]

ANone: Aggregation is influenced by:

- Concentration: Higher concentrations favor aggregation. [, ]

- Solvent Polarity: Aggregation is more pronounced in nonpolar solvents. [, , ]

- Temperature: Increased temperatures can disrupt aggregation. []

- Peripheral Substituents: Bulky or charged substituents hinder aggregation. [, , , , , ]

ANone: Aggregation often leads to:

- Broadening and red-shifting of absorption bands. [, ]

- Quenching of fluorescence. [, , ]

- Reduced singlet oxygen generation. []

ANone: Metallophthalocyanines, particularly those containing cobalt or iron, exhibit catalytic activity in various reactions, including:

- Oxidation reactions: E.g., oxidation of cyclohexene, hydroquinone, and cumene. [, ]

- Decomposition of hydrogen peroxide. [, ]

- Reduction reactions: E.g., electrocatalytic reduction of molecular oxygen. []

A: The central metal ion plays a crucial role in determining the catalytic activity and selectivity of metallophthalocyanines. For instance, cobalt phthalocyanines are known to catalyze the decomposition of hydrogen peroxide more effectively than iron phthalocyanines. [, ]

ANone: Computational methods like DFT (Density Functional Theory) are used to:

- Predict the electronic structure and spectroscopic properties of phthalocyanines. [, , ]

- Study the impact of structural modifications on their electronic properties. [, , ]

- Investigate the interactions between phthalocyanines and other molecules or surfaces. [, , ]

ANone: Studies have shown that both the nature and position of substituents impact these properties:

- Peripheral vs. Non-peripheral: Non-peripheral substitution can lead to distinct optical and electrochemical properties compared to peripheral substitution. [, ]

- Electron-donating vs. Electron-withdrawing: The electronic nature of the substituents affects the energy levels of the phthalocyanine, influencing its absorption, fluorescence, and redox properties. [, , ]

A: Cationic phthalocyanines have shown enhanced cellular uptake and photodynamic activity compared to their neutral counterparts, potentially due to increased interactions with negatively charged cell membranes. [, ]

ANone: Common strategies include:

- Introduction of hydrophilic substituents: Such as sulfonic acid groups, polyethylene glycol (PEG) chains, or carbohydrate moieties. [, , , ]

- Encapsulation in nanocarriers: Liposomes, nanoparticles, or dendrimers can encapsulate hydrophobic phthalocyanines, enhancing their solubility, stability, and targeted delivery. [, ]

ANone: Targeting strategies include:

- Conjugation with targeting ligands: Attaching ligands like antibodies, peptides (e.g., LHRH), or small molecules that bind to specific receptors overexpressed on target cells. [, ]

- Encapsulation in targeted nanocarriers: Utilizing nanocarriers modified with targeting ligands to deliver phthalocyanines selectively to desired sites. []

ANone: Common models include:

- Cell culture studies: Assessing the phototoxicity of phthalocyanines against various cancer cell lines, such as HeLa, HuH-7, Bel-7402, BGC823, and K562 cells. [, , ]

- Photodynamic inactivation of microorganisms: Evaluating the effectiveness of phthalocyanines in killing bacteria and viruses upon light activation. [, ]

ANone: In vitro models may not fully recapitulate the complexities of the in vivo environment, including:

- Drug metabolism and clearance. []

- Immune system interactions. []

- Tumor microenvironment heterogeneity. []

A: While generally considered stable, the widespread use of phthalocyanines raises concerns about their persistence and potential accumulation in the environment. Studies are needed to assess their ecotoxicological effects and develop strategies for their degradation and removal from wastewater. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)